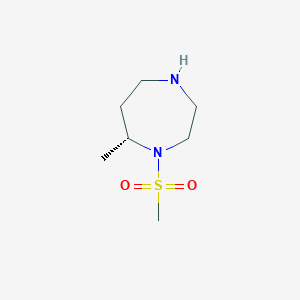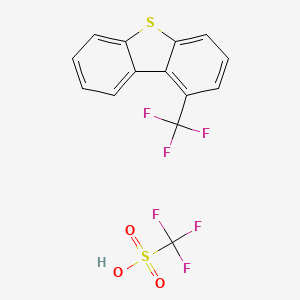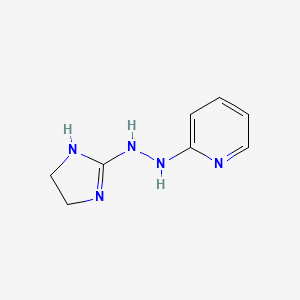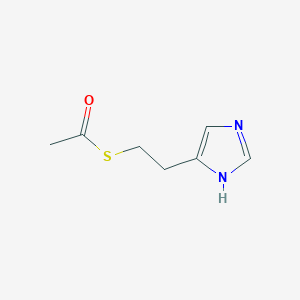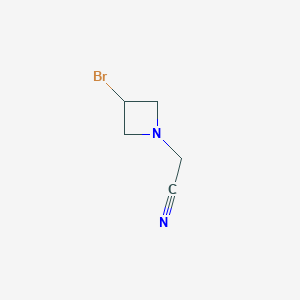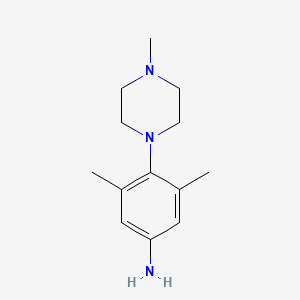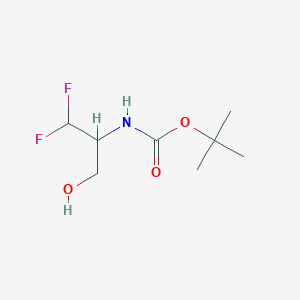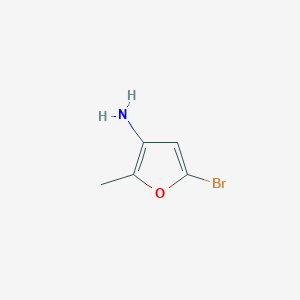![molecular formula C8H10N4O B12818702 5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12818702.png)
5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine can be achieved through a multi-step process. One common method involves the condensation of o-phenylenediamine with formic acid to form benzimidazole. This intermediate can then be further functionalized by introducing the aminooxy group through a nucleophilic substitution reaction using hydroxylamine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the aminooxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Applications De Recherche Scientifique
5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects. The benzimidazole core also contributes to its binding affinity and specificity towards certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, which lacks the aminooxy group.
2-Aminobenzimidazole: Similar structure but with an amino group instead of the aminooxy group.
5-Nitrobenzimidazole: Contains a nitro group instead of the aminooxy group.
Uniqueness
5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the aminooxy group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing new drugs and materials with specific properties .
Propriétés
Formule moléculaire |
C8H10N4O |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
O-[(2-amino-3H-benzimidazol-5-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10N4O/c9-8-11-6-2-1-5(4-13-10)3-7(6)12-8/h1-3H,4,10H2,(H3,9,11,12) |
Clé InChI |
PXGSJGHHKISKCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CON)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



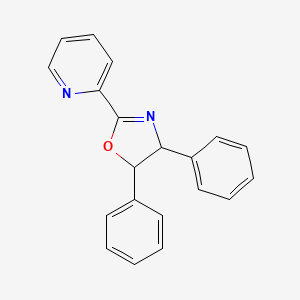
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate](/img/structure/B12818626.png)
